molecular formula C9H18ClNO B2924018 7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride CAS No. 2306273-13-0

7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride

Cat. No. B2924018
CAS RN: 2306273-13-0
M. Wt: 191.7
InChI Key: YUBVJKFIFWQKSB-UHFFFAOYSA-N
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Description

“7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride” is a chemical compound with the CAS Number: 2306273-13-0 . It has a molecular weight of 191.7 . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17NO.ClH/c11-7-8-5-9(6-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It should be stored at 0-8°C .

Scientific Research Applications

Antibacterial Applications

A study by Kimura et al. (1994) synthesized a series of novel chiral quinolones related to 7-Azaspiro compounds, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research highlighted the significance of stereochemical structure-activity relationships in developing effective antibacterial agents (Kimura et al., 1994).

Antiviral Applications

Apaydın et al. (2019) reported on the synthesis of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones, showing inhibition of human coronavirus replication. This research points to the potential of azaspiro compounds in antiviral drug development, particularly for respiratory viruses (Apaydın et al., 2019).

Antimicrobial Agents

Al-Ahmadi (1996) explored the synthesis of bispiroheterocyclic systems with potential antimicrobial properties. This research involved creating derivatives of 1-thia-4-azaspiro compounds, testing them for antimicrobial activities, and comparing their effectiveness with reference compounds (Al-Ahmadi, 1996).

Development of Antibacterial Drugs

Odagiri et al. (2013) designed and synthesized novel quinolines featuring the azaspiro moiety, demonstrating potent in vitro and in vivo antibacterial activity against respiratory pathogens. This study highlights the role of azaspiro compounds in developing new treatments for respiratory infections (Odagiri et al., 2013).

Anticonvulsant Properties

Farrar et al. (1993) conducted structure-activity studies on azaspiro[4.4]nonane analogs to explore their anticonvulsant activity. The research provided insights into the physicochemical parameters correlated with anticonvulsant activity, contributing to the development of new therapeutic agents (Farrar et al., 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Mechanism of Action

Mode of Action

The exact mode of action of 7-Azaspiro[3Given its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Azaspiro[3Therefore, its impact on bioavailability is currently unknown .

properties

IUPAC Name

7-azaspiro[3.5]nonan-2-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-7-8-5-9(6-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBVJKFIFWQKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2306273-13-0
Record name {7-azaspiro[3.5]nonan-2-yl}methanol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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